2-Acetyl-3-hydroxythiophene
Overview
Description
2-Acetyl-3-hydroxythiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom.
Mechanism of Action
Target of Action
2-Acetyl-3-hydroxythiophene is a thiophene derivative. Thiophene derivatives are known to exhibit a variety of biological effects and are used in the development of advanced compounds . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways. For instance, some thiophene derivatives have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Pharmacokinetics
The compound’s molecular weight is 14218 , which is within the range generally considered favorable for good bioavailability.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
It is known that the compound has a melting point of 515-525℃ and should be stored at 2-8°C .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence the function of these biomolecules, potentially affecting biochemical reactions .
Cellular Effects
Thiophene derivatives have been shown to exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . These activities suggest that 2-Acetyl-3-hydroxythiophene may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiophene derivatives can undergo various chemical reactions, including condensation reactions . These reactions can lead to changes in the molecular structure of the compound, potentially affecting its interactions with biomolecules and its effects at the molecular level .
Metabolic Pathways
Thiophene derivatives are known to be involved in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-hydroxythiophene typically involves the condensation of 2-acetylthiophene with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sulfur sources like phosphorus pentasulfide and Lawesson’s reagent .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-3-hydroxythiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-Acetyl-3-hydroxythiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound has shown potential in biological assays due to its unique chemical properties.
Medicine: Research has indicated its potential use in developing new pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is utilized in the production of organic semiconductors, corrosion inhibitors, and as a precursor for various industrial chemicals
Comparison with Similar Compounds
- 2-Benzoyl-3-hydroxythiophene
- 2-Butylthiophene
- 2-Octylthiophene
Comparison: 2-Acetyl-3-hydroxythiophene is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Benzoyl-3-hydroxythiophene, it has a different substitution pattern that affects its hydrogen bonding and overall stability. 2-Butylthiophene and 2-Octylthiophene, on the other hand, are primarily used in different industrial applications and have varying degrees of biological activity .
Properties
IUPAC Name |
1-(3-hydroxythiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZMXOHXLLSSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90537971 | |
Record name | 1-(3-Hydroxythiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90537971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-07-0 | |
Record name | 1-(3-Hydroxythiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90537971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.